(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid
Overview
Description
(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in various synthetic processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening . Another method involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which includes a Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: This compound is structurally similar and shares some synthetic routes and applications.
(2S,3R)-β-phenylglycidic acid esters: These esters are used in similar synthetic processes and have comparable stereochemistry.
Uniqueness
(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and serve as an intermediate in complex syntheses highlights its versatility and importance in scientific research.
Properties
IUPAC Name |
(2S,3R)-2-methyl-5-oxooxolane-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c1-7(6(11)12)3(5(9)10)2-4(8)13-7/h3H,2H2,1H3,(H,9,10)(H,11,12)/t3-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPDZVMMOHPSQQ-NOWQDGDBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H](CC(=O)O1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163227 | |
Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905719-15-5 | |
Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905719-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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